Cas no 682804-98-4 (2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)-)

2-Propenoic acid, 3-(4-fluoro-2-methoxyphenyl)-, is a fluorinated methoxyphenyl acrylate derivative with applications in organic synthesis and specialty chemical development. Its structure combines an acrylate functionality with a substituted phenyl ring, offering reactivity for polymerization and functionalization. The presence of a fluorine atom enhances its electronic properties, making it useful in designing advanced materials with tailored characteristics. The methoxy group contributes to solubility and stability, while the acrylate moiety allows for cross-linking or further derivatization. This compound is particularly valued in pharmaceutical intermediates, agrochemicals, and high-performance polymers, where precise molecular modifications are required. Its well-defined structure ensures consistent performance in synthetic applications.
2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)- structure
682804-98-4 structure
Product Name:2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)-
CAS No:682804-98-4
MF:C10H9FO3
MW:196.175066709518
CID:502532
PubChem ID:23150778
Update Time:2025-10-29

2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)-
    • 4-Fluoro-2-methoxycinnamic acid
    • 3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid
    • DTXSID001227241
    • (E)-3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid
    • SCHEMBL2448816
    • AKOS006343770
    • CBAPVFYKWHSEKG-HWKANZROSA-N
    • 3-(4-Fluoro-2-methoxyphenyl)acrylic acid
    • (E)-3-(4-fluoro-2-methoxyphenyl)acrylic acid
    • 4-FLUORO-2-METHOXYCINNAMICACID
    • (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid
    • (2E)-3-(4-FLUORO-2-METHOXYPHENYL)PROP-2-ENOIC ACID
    • JS-5054
    • CS-0302384
    • 913699-84-0
    • MFCD03002810
    • 682804-98-4
    • EN300-1867305
    • SCHEMBL2448813
    • Inchi: 1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
    • InChI Key: CBAPVFYKWHSEKG-HWKANZROSA-N
    • SMILES: FC1C=CC(/C=C/C(=O)O)=C(C=1)OC

Computed Properties

  • Exact Mass: 196.05400
  • Monoisotopic Mass: 196.05357231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.28
  • Boiling Point: 308.3°C at 760 mmHg
  • Flash Point: 140.3°C
  • Refractive Index: 1.571
  • PSA: 46.53000
  • LogP: 1.93210

2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)- Security Information

2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)- Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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Additional information on 2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)-

Research Brief on 2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)- (CAS: 682804-98-4): Recent Advances and Applications

2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)- (CAS: 682804-98-4) is a fluorinated methoxyphenyl derivative of acrylic acid that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery, particularly as a building block for small-molecule inhibitors and bioactive agents. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for therapeutic development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic utility of 2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)- in the design of novel kinase inhibitors. The study demonstrated that the compound's fluorinated aromatic ring and acrylic acid moiety facilitate selective interactions with ATP-binding sites of target kinases, leading to enhanced inhibitory activity. The researchers synthesized a series of derivatives and evaluated their efficacy against a panel of cancer cell lines, revealing potent anti-proliferative effects with IC50 values in the nanomolar range.

Another notable advancement was reported in a 2024 ACS Chemical Biology article, which explored the compound's application in proteolysis-targeting chimeras (PROTACs). The study utilized 2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)- as a linker to connect E3 ligase ligands with target protein binders, resulting in efficient degradation of oncogenic proteins. The fluorinated methoxyphenyl group was found to improve the pharmacokinetic properties of the PROTACs, including solubility and metabolic stability.

Beyond its role in drug design, recent research has also examined the compound's potential in agrochemical applications. A 2023 Pest Management Science study highlighted its use as a precursor for fungicides, where its structural features contributed to enhanced binding affinity to fungal enzymes. Field trials demonstrated significant efficacy against Fusarium species, with minimal environmental impact.

In conclusion, 2-Propenoic acid,3-(4-fluoro-2-methoxyphenyl)- (CAS: 682804-98-4) represents a versatile scaffold with broad applications in medicinal chemistry and beyond. Its unique chemical properties and biological activity make it a valuable tool for researchers aiming to develop next-generation therapeutics and agrochemicals. Future studies are expected to further explore its mechanistic insights and expand its utility in targeted therapies.

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